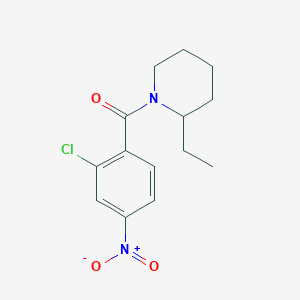![molecular formula C18H17ClN2O5S B11692222 Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11692222.png)
Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-クロロフェニル)-5-シアノ-6-[(2-メトキシ-2-オキソエチル)スルファニル]-2-オキソ-1,2,3,4-テトラヒドロピリジン-3-カルボン酸エチルは、様々な科学研究分野で潜在的な応用を持つ複雑な有機化合物です。この化合物は、テトラヒドロピリジン環、シアノ基、クロロフェニル基を特徴とし、化学反応と生物学的相互作用において汎用性の高い分子となっています。
準備方法
合成経路と反応条件
4-(2-クロロフェニル)-5-シアノ-6-[(2-メトキシ-2-オキソエチル)スルファニル]-2-オキソ-1,2,3,4-テトラヒドロピリジン-3-カルボン酸エチルの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つには、塩基の存在下で2-クロロベンズアルデヒドとシアノ酢酸エチルを縮合させて中間体を得る方法があります。 この中間体は、次にチオグリコール酸と環化し、続いてエステル化して最終生成物を得ます .
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、規模が大きく、連続式反応器や最適化された反応条件が使用されます。これにより、高収率と高純度が確保されます。自動化システムとクロマトグラフィーなどの高度な精製技術を使用することで、生産効率をさらに向上させることができます。
化学反応の分析
反応の種類
4-(2-クロロフェニル)-5-シアノ-6-[(2-メトキシ-2-オキソエチル)スルファニル]-2-オキソ-1,2,3,4-テトラヒドロピリジン-3-カルボン酸エチルは、次のような様々な化学反応を起こすことができます。
酸化: この化合物は、酸化されて追加の官能基を導入したり、既存の官能基を変性したりすることができます。
還元: 還元反応は、特定の官能基をより反応性の高い形に変換するために使用することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が頻繁に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性または酸性条件下で置換反応に使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。例えば、酸化によりカルボン酸やケトンが生成される場合がありますが、置換反応によりアミンやエーテルなどの様々な官能基が導入される場合があります。
科学研究への応用
4-(2-クロロフェニル)-5-シアノ-6-[(2-メトキシ-2-オキソエチル)スルファニル]-2-オキソ-1,2,3,4-テトラヒドロピリジン-3-カルボン酸エチルは、科学研究で次のような様々な応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして役立ち、反応機構や反応速度論の研究に使用することができます。
生物学: この化合物の構造上の特徴により、酵素との相互作用やタンパク質結合の研究に適した候補となっています。
産業: 特殊な化学物質や材料の生産に用いることができます。
科学的研究の応用
Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
4-(2-クロロフェニル)-5-シアノ-6-[(2-メトキシ-2-オキソエチル)スルファニル]-2-オキソ-1,2,3,4-テトラヒドロピリジン-3-カルボン酸エチルの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物の官能基により、活性部位に結合することができ、特定のタンパク質の活性を阻害したり、調節したりすることができます。この相互作用は、様々な生化学的経路に影響を与える可能性があり、細胞プロセスを変化させます。
類似の化合物との比較
類似の化合物
独自性
4-(2-クロロフェニル)-5-シアノ-6-[(2-メトキシ-2-オキソエチル)スルファニル]-2-オキソ-1,2,3,4-テトラヒドロピリジン-3-カルボン酸エチルは、様々な反応性と潜在的な応用を提供する官能基の組み合わせによって独特です。シアノ基とテトラヒドロピリジン環の存在は、他の類似の化合物とは異なり、化学修飾と生物学的相互作用のためのユニークな機会を提供します。
類似化合物との比較
Similar Compounds
- Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
- Ethyl (2Z)-[(4-chlorophenyl)hydrazono][(2-ethoxy-2-oxoethyl)sulfanyl]acetate
Uniqueness
Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the cyano group and the tetrahydropyridine ring distinguishes it from other similar compounds, offering unique opportunities for chemical modifications and biological interactions.
特性
分子式 |
C18H17ClN2O5S |
|---|---|
分子量 |
408.9 g/mol |
IUPAC名 |
ethyl 4-(2-chlorophenyl)-5-cyano-6-(2-methoxy-2-oxoethyl)sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C18H17ClN2O5S/c1-3-26-18(24)15-14(10-6-4-5-7-12(10)19)11(8-20)17(21-16(15)23)27-9-13(22)25-2/h4-7,14-15H,3,9H2,1-2H3,(H,21,23) |
InChIキー |
BUNUZMSJCOITEI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(C(=C(NC1=O)SCC(=O)OC)C#N)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]phenyl]-N-methylacetamide](/img/structure/B11692156.png)

![N'-{(E)-[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692168.png)
![4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate](/img/structure/B11692170.png)
![4-bromo-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11692174.png)
![2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11692179.png)
![2-(5-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11692186.png)

![4-benzyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11692200.png)
![(5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11692212.png)
![N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11692219.png)

